molecular formula C10H19NO B13508604 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol

1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol

Cat. No.: B13508604
M. Wt: 169.26 g/mol
InChI Key: KKLNAJIAZORMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol is a synthetic organic compound that features the 8-azabicyclo[3.2.1]octane (tropane) skeleton, a privileged structure in medicinal chemistry, functionalized with a propan-2-ol side chain at the 3-position. The tropane core is a common structural motif in a range of biologically active molecules and pharmaceutical agents. This compound is primarily valued in research as a versatile chemical building block or intermediate. Its structure suggests potential applications in the synthesis of more complex molecules for neuroscientific research, given that many tropane derivatives are known to exhibit activity in the central nervous system. The propan-2-ol moiety increases the molecule's complexity and polarity, making it a useful precursor for exploring structure-activity relationships or for creating molecular libraries. Researchers may utilize this compound in the design and development of novel ligands for various biological targets. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(8-azabicyclo[3.2.1]octan-3-yl)propan-2-ol

InChI

InChI=1S/C10H19NO/c1-7(12)4-8-5-9-2-3-10(6-8)11-9/h7-12H,2-6H2,1H3

InChI Key

KKLNAJIAZORMQB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC2CCC(C1)N2)O

Origin of Product

United States

Preparation Methods

Deprotection of tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

One of the most direct and documented methods involves the acid-catalyzed deprotection of a tert-butyl ester precursor to yield the target 8-azabicyclo[3.2.1]octan-3-ol derivative:

  • Procedure : A solution of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is treated with hydrogen chloride in 1,4-dioxane at room temperature (25 °C) for approximately 12 hours.
  • Outcome : This reaction results in the cleavage of the tert-butyl protecting group, yielding 8-azabicyclo[3.2.1]octan-3-ol as a white solid with quantitative yield.
  • Analytical Data : Mass spectrometry (ESI) confirms the molecular ion peak at m/z 128.1 (M+H)+, consistent with the expected molecular weight of the deprotected compound.

Alkylation and Functionalization Approaches

Other synthetic routes involve alkylation reactions on the bicyclic amine core to introduce the propan-2-ol moiety:

  • Alkylation Reaction : The bicyclic amine or its derivatives can be reacted with appropriate haloalkanes such as 2-bromoethanol in the presence of bases like potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) at elevated temperatures (~80 °C).
  • Stereochemical Control : The reaction conditions and choice of solvent/base are critical to favor substitution at the 3-position and to maintain stereochemical integrity.

Cross-Coupling and Reduction Techniques (Related Analogues)

Though more common in analogues with aryl substitutions, palladium-catalyzed cross-coupling reactions such as Stille or Suzuki coupling have been applied to bicyclic systems structurally related to 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol:

  • These methods enable the introduction of biaryl or heteroaryl substituents at the 3-position.
  • Subsequent reduction steps using samarium iodide can yield diastereomeric mixtures of substituted bicyclic alcohols, demonstrating the versatility of the bicyclic scaffold for further functionalization.

Data Table Summarizing Key Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Acid-catalyzed deprotection tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate HCl in 1,4-dioxane, 25 °C, 12 h ~100 Quantitative yield; clean conversion confirmed by MS
Alkylation with 2-bromoethanol 8-Azabicyclo[3.2.1]octane derivatives K2CO3, DMF/DMSO, 80 °C Variable Used for introducing propan-2-ol side chain; stereochemistry sensitive
Cross-coupling + reduction 3-Halobicyclic esters Pd-catalyst, Stille/Suzuki coupling, SmI2 reduction High Applied in analogues for aryl substitution; informs functionalization strategies

Chemical Reactions Analysis

1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bicyclic ring system or the hydroxyl group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters . Additionally, it has industrial applications in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol involves its interaction with specific molecular targets in the body. The compound’s bicyclic structure allows it to bind to receptors and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Core Scaffold Modifications

(1S,5R)-8-Azabicyclo[3.2.1]octan-3-ol (Nortropan-3-ol) Structure: Lacks the propan-2-ol chain, featuring only a hydroxyl group at the 3-position. Molecular Formula: C₇H₁₃NO (vs. C₁₀H₁₉NO for the target compound). Key Differences: Reduced molecular weight (127.18 g/mol vs. ~169–198 g/mol for substituted analogs) and simpler structure. Used as a precursor in tropane alkaloid synthesis .

8-Propyl-8-azabicyclo[3.2.1]octan-3-ol Structure: Propyl group at the bridgehead nitrogen (8-position) and hydroxyl at the 3-position. Molecular Formula: C₁₀H₁₉NO (identical to the target compound but differing in substituent placement). Key Differences: The propyl group on nitrogen may enhance lipophilicity compared to the propan-2-ol side chain, affecting membrane permeability .

Substituent Modifications

3-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}amino)propan-1-ol Structure: Amino-propanol chain instead of propan-2-ol. Molecular Formula: C₁₁H₂₂N₂O.

Norglipin (Nortropinyl Benzilate) Structure: Esterified with diphenylacetic acid at the 3-position. Molecular Formula: C₂₂H₂₅NO₃. Key Differences: The ester group enhances stability and modifies pharmacological activity, likely acting as a muscarinic receptor modulator .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol (Inferred) C₁₀H₁₉NO ~169–198 N/A ~1.2–1.4 Tertiary alcohol
8-Propyl-8-azabicyclo[3.2.1]octan-3-ol C₁₀H₁₉NO 169.26 N/A N/A Tertiary alcohol
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-ol C₇H₁₃NO 127.18 N/A N/A Secondary alcohol
3-({8-Methyl...}amino)propan-1-ol C₁₁H₂₂N₂O 198.31 N/A N/A Amino alcohol
1-(8-Azabicyclo...benzimidazole C₁₃H₁₅N₃ 213.28 408.1 1.4 Benzimidazole

Notes:

  • The hydroxyl group in propan-2-ol derivatives enhances water solubility compared to non-polar substituents (e.g., propyl or benzimidazole groups).
  • Benzimidazole-containing analogs (e.g., ) exhibit higher boiling points (408.1°C) due to aromaticity and intermolecular interactions .

Biological Activity

1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol, also known as 3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Formula

  • Formula : C10H20N2
  • Molecular Weight : 168.28 g/mol
  • CAS Number : 166973-11-1

Structural Representation

The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are often associated with various biological activities.

Pharmacological Effects

Research has demonstrated that 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol exhibits several pharmacological effects, particularly as an antagonist of the vasopressin V(1A) receptor. This receptor is implicated in various physiological processes, including blood pressure regulation and water retention.

Vasopressin V(1A) Antagonism

A study revealed that certain derivatives of the azabicyclo framework, including those related to 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol, were identified as high-affinity antagonists for the vasopressin V(1A) receptor. These compounds demonstrated selectivity and potency, suggesting potential therapeutic applications in conditions such as hypertension and heart failure .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol is crucial for optimizing its biological activity. Modifications to the azabicyclo structure can lead to variations in receptor affinity and selectivity.

ModificationEffect on Activity
Isopropyl group at C3Increased affinity for V(1A) receptor
Alteration of the nitrogen positionChanges in antagonistic properties

Case Study 1: Antagonist Development

In a study focused on developing vasopressin V(1A) antagonists, researchers synthesized various derivatives based on the azabicyclo structure. Compounds were tested for their ability to inhibit vasopressin-induced responses in vitro, demonstrating that modifications at specific positions significantly influenced their efficacy .

Case Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of these compounds in animal models of hypertension. Results indicated that certain derivatives not only reduced blood pressure effectively but also exhibited minimal side effects, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogs like [(1S,5R)-8-methyl derivatives are synthesized via cyclization of tropane precursors followed by hydroxylation or esterification . Key steps include:

  • Cyclization : Formation of the bicyclic core using acid-catalyzed intramolecular reactions.
  • Functionalization : Introduction of the propan-2-ol group via nucleophilic substitution or Grignard addition.
  • Purification : Chromatographic separation (e.g., silica gel) to isolate stereoisomers .
    • Data Contradictions : Some protocols report low yields (<30%) due to steric hindrance in the bicyclic system, necessitating optimization of reaction conditions (e.g., temperature, catalyst loading) .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the bicyclic framework and substituent positions. For example, exo vs. endo stereoisomers show distinct splitting patterns in the 2.5–3.5 ppm range .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 184.1334 for C10_{10}H18_{18}NO2_2) .
  • X-ray Crystallography : To resolve ambiguous stereochemistry, particularly for chiral centers .

Q. What are the stability considerations for storing 1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol?

  • Methodological Answer :

  • Storage : Store under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation or hydrolysis of the alcohol group .
  • Degradation Pathways : Hydrolysis of the bicyclic amine under acidic conditions (e.g., pH <3) or photodegradation in UV light .

Advanced Research Questions

Q. How do stereochemical variations in the 8-azabicyclo[3.2.1]octane core affect biological activity?

  • Methodological Answer :

  • Stereoisomer Screening : Compare exo vs. endo configurations using in vitro assays (e.g., receptor binding). For example, endo isomers of related tropane derivatives show 10–100x higher affinity for serotonin transporters .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets .
    • Data Contradictions : Some studies report conflicting activity trends, possibly due to assay variability or impurities in stereoisomer samples .

Q. What strategies mitigate side reactions during functionalization of the bicyclic amine?

  • Methodological Answer :

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during propan-2-ol group installation .
  • Catalytic Optimization : Employ palladium or copper catalysts for selective cross-coupling without ring-opening .
    • Case Study : A 2025 study achieved 85% yield in esterification by using Boc-protected intermediates and Pd(OAc)2_2 catalysis .

Q. How can researchers resolve discrepancies in reported pharmacological data for analogs?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed journals, excluding non-peer-reviewed sources (e.g., BenchChem) .
  • Reproducibility Testing : Replicate key assays (e.g., IC50_{50} measurements) under standardized conditions .
    • Example : Variations in reported IC50_{50} values (e.g., 10–50 nM for dopamine transporter inhibition) may arise from differences in cell lines or ligand purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.